![molecular formula C24H22ClNO4 B11114732 1-(3-Chlorophenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11114732.png)
1-(3-Chlorophenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-6,7-dimethyl-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-6,7-dimethyl-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-6,7-dimethyl-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its biological activities, particularly in the development of pharmaceuticals. Its structural features suggest potential interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in malignant cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
Antimicrobial Properties
The compound's derivatives have also been evaluated for antimicrobial activity. Several studies report that these compounds demonstrate efficacy against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents .
Synthetic Methodologies
The synthesis of 1-(3-Chlorophenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been achieved through various innovative methods.
Multicomponent Reactions
A notable synthetic approach involves multicomponent reactions that allow for the efficient assembly of the compound from simpler precursors. This method enhances yield and reduces the need for extensive purification processes .
Photochemical Reactions
Another strategy includes photochemical ring expansion reactions, which have been utilized to generate related compounds with similar frameworks. These reactions are advantageous due to their mild conditions and high selectivity .
Material Science Applications
In addition to biological applications, this compound's unique structural properties make it suitable for material science.
Organic Electronics
The electronic properties of this compound derivatives have been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form thin films and exhibit good charge transport characteristics positions them as promising materials in the field of organic electronics .
Polymer Composites
Incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting composites. Research is ongoing to optimize formulations that leverage these benefits for applications in coatings and advanced materials .
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-6,7-dimethyl-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with an indole core structure, such as tryptophan and serotonin.
Chromeno Derivatives: Compounds with a chromeno core, such as flavonoids and coumarins.
Pyrrole Derivatives: Compounds with a pyrrole core, such as porphyrins and pyrrolidines.
Uniqueness
1-(3-chlorophenyl)-6,7-dimethyl-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of chromeno, pyrrole, and oxolan moieties, which confer distinct chemical and biological properties
Biological Activity
1-(3-Chlorophenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological properties, including antioxidant activity, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by a chromeno-pyrrole moiety. Its structural formula can be represented as follows:
Antioxidant Activity
Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit significant antioxidant properties. A study demonstrated that these compounds could scavenge free radicals effectively, thereby reducing oxidative stress in biological systems .
Table 1: Antioxidant Activity of Related Compounds
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
Chromeno[2,3-c]pyrrole A | 25 | Free radical scavenging |
Pyranonigrin A | 15 | Inhibition of lipid peroxidation |
1-(3-Chlorophenyl)-6,7-dimethyl... | 20 | Reducing agent |
Enzyme Inhibition
The compound has shown promise as an inhibitor of cyclooxygenase (COX) enzymes. In vitro studies revealed that it inhibits both COX-1 and COX-2 with varying potency. This suggests potential applications in treating inflammatory diseases.
Table 2: Inhibition Potency Against COX Enzymes
Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
Chromeno[2,3-c]pyrrole B | 30 | 40 |
1-(3-Chlorophenyl)... | 25 | 35 |
Case Study 1: Anticancer Potential
In a recent study evaluating the anticancer activity of various chromeno derivatives, the compound demonstrated cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound. It was found to reduce neuronal cell death in models of oxidative stress-induced neurotoxicity. This suggests potential therapeutic applications in neurodegenerative diseases.
Research Findings
Recent advancements in synthetic methodologies have facilitated the production of this compound and its analogs. A multicomponent reaction strategy has been developed that enhances yield and purity, making it feasible for further biological evaluations .
Properties
Molecular Formula |
C24H22ClNO4 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-6,7-dimethyl-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H22ClNO4/c1-13-9-18-19(10-14(13)2)30-23-20(22(18)27)21(15-5-3-6-16(25)11-15)26(24(23)28)12-17-7-4-8-29-17/h3,5-6,9-11,17,21H,4,7-8,12H2,1-2H3 |
InChI Key |
SGSOBPFEIVZVFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.